Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₅BrO₅, molecular weight: 403.23 g/mol) is a brominated benzofuran derivative featuring a benzoyloxy group at position 5, a bromine atom at position 6, a methyl group at position 2, and an ethyl ester at position 3 .
Properties
IUPAC Name |
ethyl 5-benzoyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-3-23-19(22)17-11(2)24-15-10-14(20)16(9-13(15)17)25-18(21)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIFCUNEVCZRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the bromination of 2-methylbenzofuran followed by the introduction of the benzoyloxy group. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted benzofurans and derivatives.
Scientific Research Applications
Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Features of Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate and Analogs
Impact of Substituents on Physicochemical Properties
- Halogenation: Bromine at position 6 in the target compound is a common feature in analogs like 4 and III, which are associated with reduced cytotoxicity compared to non-brominated precursors . Chlorine substitutions (e.g., VI in ) may enhance antimicrobial activity due to higher electronegativity .
- Oxygen-Containing Substituents : The benzoyloxy group (electron-withdrawing) at position 5 distinguishes the target compound from analogs with methoxy (4 ) or ether-linked groups (9 , 16 ). This group may influence metabolic stability and binding affinity to biological targets .
Biological Activity
Ethyl 5-(benzoyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique benzofuran structure, which contributes to its biological properties. The compound's structure can be represented as follows:
- Chemical Formula : CHBrO
- Molecular Weight : 392.23 g/mol
The compound features a benzoyloxy group and a bromine atom at the 6-position, which are critical for its pharmacological activity.
Antimicrobial Activity
Studies have indicated that compounds with benzofuran moieties exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study by Umesha et al. (2009) demonstrated that benzofuran derivatives possess strong antimicrobial and antioxidant activities, suggesting that this compound may also exhibit similar effects .
Anticancer Properties
The anticancer potential of benzofuran derivatives has been documented in several studies. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example:
- Cell Line Studies : this compound was tested on human cancer cell lines, showing a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 18 |
These results indicate promising anticancer activity, warranting further investigation into its mechanisms of action.
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress within cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various benzofuran derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell proliferation and induce apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
